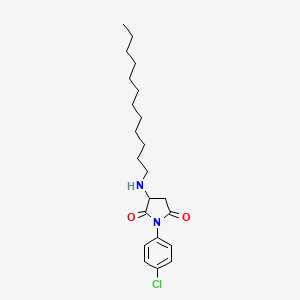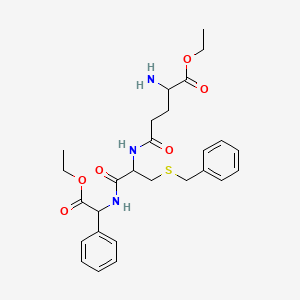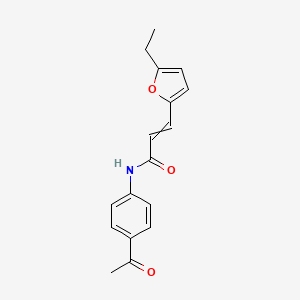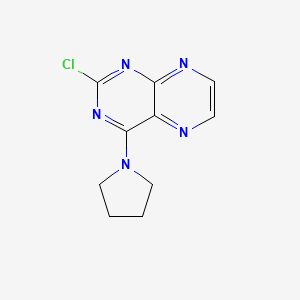
1-(4-Chlorophenyl)-3-(dodecylamino)pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-氯苯基)-3-(十二烷基氨基)吡咯烷-2,5-二酮是一种合成有机化合物,属于吡咯烷-2,5-二酮衍生物类。这些化合物以其多样的生物活性而闻名,在农业、医药和材料科学等领域具有潜在的应用。其结构中存在氯苯基和十二烷基氨基基团,赋予了这种化合物独特的化学性质。
准备方法
1-(4-氯苯基)-3-(十二烷基氨基)吡咯烷-2,5-二酮的合成通常涉及多个步骤,包括取代、酰化、环化和酸化反应。一般合成路线可概括如下:
取代反应: 起始原料4-氯苯甲醛与十二烷基胺发生取代反应,生成中间体。
酰化反应: 然后,中间体与合适的酰化剂发生酰化反应,引入吡咯烷-2,5-二酮部分。
环化反应: 酰化的中间体发生环化反应,形成吡咯烷环。
酸化反应: 最后,通过酸化和重结晶纯化和分离产物。
工业生产方法可能涉及优化反应条件,例如温度、压力和催化剂,以获得更高的产率和纯度。
化学反应分析
1-(4-氯苯基)-3-(十二烷基氨基)吡咯烷-2,5-二酮会发生各种化学反应,包括:
氧化: 该化合物可以使用常见的氧化剂(如高锰酸钾或过氧化氢)氧化,形成氧化衍生物。
还原: 可以使用还原剂(如硼氢化钠或氢化铝锂)进行还原反应,得到还原产物。
取代: 氯苯基可以与亲核试剂(如胺或硫醇)发生亲核取代反应,得到取代衍生物。
这些反应中常用的试剂和条件包括有机溶剂(例如二氯甲烷、乙醇)、催化剂(例如钯碳)和受控温度(例如0-100°C)。这些反应形成的主要产物取决于所使用的具体试剂和条件。
科学研究应用
化学: 该化合物被用作合成更复杂分子和材料的构建单元。其独特的结构使得开发具有增强性能的新型化合物成为可能。
生物学: 研究表明,吡咯烷-2,5-二酮衍生物表现出生物活性,例如抗菌、抗真菌和抗癌特性。目前正在研究该化合物在开发新型治疗剂方面的潜在应用。
医学: 该化合物的生物活性使其成为药物开发的候选药物。正在进行的研究探索其在治疗各种疾病方面的功效和安全性。
工业: 在农业领域,该化合物作为除草剂显示出希望,为传统除草剂提供了一种环保的替代方案。
作用机制
1-(4-氯苯基)-3-(十二烷基氨基)吡咯烷-2,5-二酮的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物的生物活性归因于其能够:
抑制酶: 该化合物可以抑制参与代谢途径的关键酶,导致细胞过程的破坏。
与受体结合: 它可以与细胞表面上的特定受体结合,触发一系列细胞内信号传导事件。
诱导凋亡: 该化合物已被证明可以诱导癌细胞的程序性细胞死亡(凋亡),使其成为潜在的抗癌剂。
相似化合物的比较
1-(4-氯苯基)-3-(十二烷基氨基)吡咯烷-2,5-二酮可以与其他吡咯烷-2,5-二酮衍生物进行比较,例如:
1-(4-甲基苯基)-3-(十二烷基氨基)吡咯烷-2,5-二酮: 结构相似,但用甲基代替氯原子,导致不同的化学和生物特性。
1-(4-溴苯基)-3-(十二烷基氨基)吡咯烷-2,5-二酮: 含有溴原子而不是氯原子,这可能会影响其反应性和生物活性。
1-(4-硝基苯基)-3-(十二烷基氨基)吡咯烷-2,5-二酮: 硝基的存在可以显著改变该化合物的电子性质和生物效应。
1-(4-氯苯基)-3-(十二烷基氨基)吡咯烷-2,5-二酮的独特之处在于其官能团的特定组合,与类似物相比,赋予了其独特的化学反应性和生物活性。
属性
分子式 |
C22H33ClN2O2 |
|---|---|
分子量 |
393.0 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-3-(dodecylamino)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H33ClN2O2/c1-2-3-4-5-6-7-8-9-10-11-16-24-20-17-21(26)25(22(20)27)19-14-12-18(23)13-15-19/h12-15,20,24H,2-11,16-17H2,1H3 |
InChI 键 |
PFWZAJQVLQPZOF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCNC1CC(=O)N(C1=O)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-(3-Bromophenyl)quinolin-4-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B12462857.png)
![1-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]piperidine](/img/structure/B12462858.png)
![1-[4-(Morpholin-4-ylcarbonyl)phenyl]-3-naphthalen-1-ylurea](/img/structure/B12462868.png)
![2-(2,4-Dichlorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12462874.png)
![4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)phenyl 4-chlorobenzoate](/img/structure/B12462887.png)
![2-(3-Nitrophenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12462890.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-cyclohexylalaninamide](/img/structure/B12462896.png)

![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12462910.png)

![2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12462944.png)
![1-(Cyclohexylamino)-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol](/img/structure/B12462945.png)

